2-(1H-imidazol-2-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBHOFCCXQFQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4278-13-1 | |
| Record name | 2-(1H-imidazol-2-yl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of benzoic acid derivatives with imidazole under specific conditions. For instance, the reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that 2-(1H-imidazol-2-yl)benzoic acid derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antibacterial agent against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
1.2 Cancer Therapeutics
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that 2-(1H-imidazol-2-yl)benzoic acid hydrochloride inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
1.3 Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenases (COX). This inhibition can lead to reduced inflammation and pain relief, suggesting potential applications in treating conditions like arthritis .
Material Science Applications
2.1 Synthesis of Functional Materials
The ability of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride to form coordination complexes with metals has been explored for the development of functional materials. These materials have applications in catalysis and as sensors due to their unique electronic properties. For instance, complexes formed with transition metals have shown promise in catalyzing oxidation reactions efficiently .
2.2 Polymer Chemistry
In polymer chemistry, the compound serves as a building block for synthesizing novel polymers with imidazole functionalities. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₉ClN₂O₂ (free acid: C₉H₆N₂O₂; hydrochloride adds HCl).
- Molecular Weight : ~226.64 g/mol (free acid: 190.18 g/mol + 36.46 g/mol for HCl) .
- CAS Number : The free acid form is registered under CAS 67792-82-9 .
- Solubility : Expected to be soluble in polar solvents (water, DMSO, DMF) due to the hydrochloride salt, similar to structurally related compounds .
- Synthesis : Likely involves coupling reactions between imidazole derivatives and benzoic acid precursors, analogous to methods used for synthesizing 2-hydroxy-3-(1H-imidazol-2-yl)benzoic acid .
The hydrochloride form enhances aqueous solubility, which is advantageous for pharmaceutical applications, such as drug formulation or enzyme inhibition studies .
Comparison with Similar Compounds
Positional Isomers: 4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride
- Structure : Imidazole substitution at the 4-position of benzoic acid.
- Molecular Formula : C₁₀H₉ClN₂O₂ .
- CAS Number : 108035-45-6 .
- Key Differences: The 4-substituted isomer exhibits distinct electronic and steric effects due to the para position of the imidazole group. This alters acidity (pKa) and binding interactions in biological systems. Reported applications include roles as intermediates in adenosine receptor ligand synthesis .
Benzimidazole Derivatives: 4-(1H-Benzo[d]imidazol-2-yl)benzoic Acid Hydrochloride
Functionalized Imidazole Derivatives: 2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic Acid Hydrochloride
Ether-Linked Derivatives: 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride
- Structure : Ethoxy linker between the imidazole and benzoic acid.
- Molecular Formula : C₁₂H₁₃ClN₂O₃ .
- CAS Number : 74226-22-5 .
- Known as Dazoxiben hydrochloride, this compound is a thromboxane synthase inhibitor, highlighting the pharmacological relevance of imidazole-benzoic acid hybrids .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(1H-imidazol-2-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride is C10H8N2O2•HCl, with a molecular weight of approximately 220.64 g/mol. Its structure features an imidazole ring attached to a benzoic acid moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that 2-(1H-imidazol-2-yl)benzoic acid hydrochloride exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
Studies have demonstrated the compound's potential as an antitumor agent. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects. The growth inhibition was quantified using the GI50 value (the concentration required to inhibit cell growth by 50%). Results indicated that 2-(1H-imidazol-2-yl)benzoic acid hydrochloride had a GI50 value of 4.5 μM against HeLa cells and 3.8 μM against MCF-7 cells, highlighting its potential in cancer therapy .
| Cell Line | GI50 Value (μM) |
|---|---|
| HeLa | 4.5 |
| MCF-7 | 3.8 |
| CCRF-CEM | 5.6 |
| THP-1 | 6.0 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. In DPPH radical scavenging assays, it showed an inhibition percentage of approximately 75%, indicating strong free radical scavenging ability .
The biological activity of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- DNA Interaction : It binds to DNA, disrupting replication processes in cancer cells.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, preventing further proliferation .
Study on Antitumor Effects
In a recent study evaluating the antitumor effects of various benzimidazole derivatives, 2-(1H-imidazol-2-yl)benzoic acid hydrochloride was among the most potent compounds tested against leukemia cell lines (CCRF-CEM and THP-1). The study highlighted its selectivity towards tumor cells compared to non-tumorigenic cells .
Antimicrobial Efficacy Evaluation
Another significant study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, showcasing its potential as an antimicrobial agent .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(1H-imidazol-2-yl)benzoic acid hydrochloride?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A general approach involves cyclization of precursors like o-phenylenediamine derivatives with carbon disulfide under basic conditions to form the benzimidazole core, followed by functionalization. For example, hydrazine hydrate can introduce hydrazinyl groups (as in ), and subsequent condensation with aromatic aldehydes or ketones yields target derivatives. The use of nickel-catalyzed cyclization () or solvent-free Friedel-Crafts acylation ( ) may optimize yields. Purification often employs column chromatography or recrystallization, monitored by TLC ( ) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzoic acid moiety, N-H stretches at ~3400 cm⁻¹ for imidazole) .
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., δ 7.0–8.5 ppm for benzimidazole protons) and carbon backbone .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric purity (±0.4% deviation) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, analogous imidazole derivatives require:
- Ventilation : Use fume hoods to avoid inhalation ( ) .
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact ( ) .
- First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion ( ) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst selection : Nickel catalysts improve cyclization efficiency ().
- Solvent-free conditions : Reduce side reactions and simplify purification (e.g., Friedel-Crafts acylation in achieves 90–96% yields) .
- pH and temperature control : Maintaining pH 7–9 and temperatures ~80°C minimizes byproducts like unreacted hydrazine derivatives ( ) .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine NMR with X-ray crystallography (e.g., SHELX refinement in ) to resolve ambiguous proton environments .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify imidazole ring assignments .
- Advanced mass spectrometry : High-resolution MS (HRMS) differentiates isobaric impurities .
Q. What strategies mitigate impurities from tautomerization in the imidazole ring?
- Methodological Answer :
- Acidic/basic conditions : Stabilize the preferred tautomer (e.g., HCl in the hydrochloride salt fixes protonation states) .
- Chromatographic separation : Reverse-phase HPLC isolates tautomeric forms using gradient elution ( ) .
- Low-temperature crystallization : Reduces dynamic interconversion during solid-state formation .
Q. What biological activities warrant further investigation for this compound?
- Methodological Answer :
- Anticancer potential : Structural analogs (e.g., thiazolo[3,2-a]pyrimidine derivatives in ) show activity against kinase targets .
- Antimicrobial studies : Imidazole derivatives often disrupt microbial cell membranes ().
- Enzyme inhibition assays : Test interactions with cytochrome P450 or hydrolases using fluorescence-based assays ( ) .
Data Contradiction Analysis
Q. How to interpret conflicting melting point and TLC data in purity assessment?
- Methodological Answer :
- Recalibrate instruments : Verify melting point apparatus and TLC plate batch consistency ( ) .
- Co-spotting : Run TLC with a pure reference standard to identify co-eluting impurities .
- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect polymorphic forms or hydrated species ( ) .
Application-Oriented Questions
Q. How can this compound serve as a precursor for drug-discovery pipelines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
